Bis(trimethylsilyl)isovanillate

Description

Background and Significance of Bis(trimethylsilyl)isovanillate

This compound serves as a paradigmatic example of trimethylsilyl derivatization in analytical chemistry, representing the complete silylation of 3-hydroxy-4-methoxybenzoic acid, commonly known as isovanillic acid. This compound demonstrates the fundamental principle of chemical derivatization, wherein polar, thermally labile organic molecules are converted to more volatile, thermally stable derivatives suitable for gas chromatographic analysis. The significance of this compound extends beyond its role as a simple derivative, encompassing its applications in metabolomics, natural product analysis, and pharmaceutical research where the parent compound, isovanillic acid, frequently appears as a metabolite or degradation product of vanillin and related phenolic compounds.

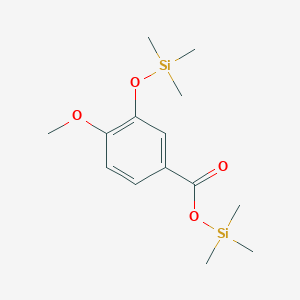

The molecular structure of this compound, with the formula C₁₄H₂₄O₄Si₂ and molecular weight of 312.51 g/mol, illustrates the effectiveness of trimethylsilyl groups in modifying the physicochemical properties of organic molecules. The compound belongs to the class of benzoate esters and simultaneously functions as a silyl ether and monomethoxybenzene derivative. This structural complexity provides multiple functional characteristics that enhance its analytical utility while maintaining the essential structural features of the parent isovanillic acid molecule. The formation of this compound involves the replacement of two active hydrogen atoms with trimethylsilyl groups, specifically targeting the carboxylic acid hydrogen and the phenolic hydroxyl hydrogen.

The analytical significance of this compound becomes particularly evident when considering the challenges associated with analyzing polar phenolic compounds by gas chromatography. The parent compound, isovanillic acid, exhibits limited volatility and thermal stability under typical gas chromatographic conditions, necessitating derivatization for effective analysis. The trimethylsilyl derivatization process transforms the highly polar isovanillic acid into a more lipophilic, volatile compound that elutes efficiently from gas chromatographic columns while maintaining its structural integrity. This transformation enables precise identification and quantification of isovanillic acid in complex biological and environmental matrices.

The compound's importance extends to various research fields, including food chemistry, where isovanillic acid and its derivatives are studied as flavor compounds and antioxidants. In pharmaceutical research, the analysis of isovanillic acid as a metabolite of various drugs and natural products requires reliable analytical methods, making this compound an essential tool for pharmacokinetic studies. Environmental chemistry also benefits from the use of this derivative in analyzing phenolic pollutants and their degradation products in water and soil samples.

Historical Development of Trimethylsilyl Derivatives in Analytical Chemistry

The development of trimethylsilyl derivatives in analytical chemistry represents a revolutionary advancement that emerged in the 1960s, fundamentally transforming the scope and capabilities of gas chromatographic analysis. The introduction of trimethylsilyl groups as protecting and derivatizing agents addressed critical limitations in gas chromatography, particularly the analysis of polar, thermally labile compounds that were previously difficult or impossible to analyze by this technique. The trimethylsilyl group, characterized by its chemical inertness and large molecular volume, provided an ideal solution for enhancing the volatility and thermal stability of organic compounds while maintaining their structural integrity.

The historical progression of trimethylsilylation reagents demonstrates the continuous refinement of analytical methodologies to meet evolving research demands. Early silylation procedures utilized reagents such as hexamethyldisilazane and trimethylchlorosilane, which required the presence of base catalysts to facilitate the derivatization reaction. These early methods, while effective, often suffered from incomplete reactions and the formation of unwanted byproducts. The development of more reactive silylating agents, including bis(trimethylsilyl)acetamide and N-methyl-N-(trimethylsilyl)trifluoroacetamide, significantly improved the efficiency and completeness of trimethylsilylation reactions.

The evolution of silylation chemistry has been driven by the recognition that trimethylsilyl derivatives offer several distinct advantages over their parent compounds. The replacement of active hydrogen atoms with trimethylsilyl groups reduces dipole-dipole interactions, effectively increasing the volatility of the resulting derivatives. Additionally, trimethylsilyl groups provide enhanced thermal stability, allowing compounds to withstand the elevated temperatures required for gas chromatographic separation without decomposition. This thermal stability has proven particularly valuable for the analysis of thermally sensitive compounds, including phenolic acids like isovanillic acid.

The development of automated derivatization procedures has further enhanced the utility of trimethylsilyl derivatives in analytical chemistry. Modern analytical laboratories increasingly rely on automated sample preparation systems that can perform derivatization reactions with high precision and reproducibility. These automated systems have addressed concerns about the moisture sensitivity of trimethylsilyl derivatives and the potential for hydrolysis during sample preparation and analysis. The implementation of online derivatization protocols has particularly benefited the analysis of complex biological samples, where rapid sample processing and protection of unstable derivatives are critical for obtaining reliable analytical results.

Contemporary applications of trimethylsilyl derivatives extend far beyond traditional organic analysis, encompassing metabolomics, proteomics, and environmental chemistry. The comprehensive analysis of metabolomes requires the simultaneous detection and quantification of hundreds of compounds spanning diverse chemical classes, making trimethylsilyl derivatization an indispensable tool for broad-spectrum metabolite profiling. The development of standardized derivatization protocols and extensive mass spectral libraries has facilitated the identification of trimethylsilyl derivatives in complex mixtures, enabling researchers to characterize previously unknown metabolites and understand their biological significance.

Chemical Taxonomy and Classification

This compound occupies a unique position within chemical taxonomy, simultaneously belonging to multiple functional classes that reflect its complex structural characteristics and diverse chemical properties. The compound's primary classification as a benzoate ester derives from its structural relationship to benzoic acid derivatives, specifically arising from the esterification of the carboxylic acid functionality of isovanillic acid with a trimethylsilyl group. This esterification fundamentally alters the compound's reactivity and physicochemical properties, distinguishing it from simple carboxylic acids while maintaining the aromatic core structure characteristic of benzoic acid derivatives.

The secondary classification of this compound as a silyl ether reflects the presence of the silicon-oxygen bond formed through the replacement of the phenolic hydroxyl hydrogen with a trimethylsilyl group. Silyl ethers represent a distinct class of organometallic compounds characterized by their stability under basic conditions and their susceptibility to hydrolysis under acidic conditions or in the presence of moisture. This dual nature provides both synthetic advantages and analytical challenges, requiring careful control of reaction and storage conditions to maintain the integrity of the trimethylsilyl derivatives.

The classification as a monomethoxybenzene derivative acknowledges the preservation of the methoxy substituent from the parent isovanillic acid molecule. This methoxy group contributes significantly to the compound's spectroscopic properties and influences its behavior during mass spectrometric fragmentation. The presence of the methoxy group also provides a reference point for structural elucidation and confirms the retention of the original substitution pattern of the aromatic ring during the derivatization process.

| Chemical Classification | Structural Feature | Functional Significance |

|---|---|---|

| Benzoate Ester | Trimethylsilyl ester of carboxylic acid | Enhanced volatility and thermal stability |

| Silyl Ether | Silicon-oxygen bond to aromatic carbon | Protection of phenolic hydroxyl group |

| Monomethoxybenzene | Single methoxy substituent on benzene ring | Retention of original aromatic substitution pattern |

| Organosilicon Compound | Two trimethylsilyl groups | Improved gas chromatographic properties |

The compound's relationship to 3-hydroxy-4-methoxybenzoic acid establishes its connection to the broader family of phenolic acids, which are ubiquitous in natural products and biological systems. This relationship is functionally significant because it links this compound to the metabolic pathways involving vanillin, vanillic acid, and related phenolic compounds. The preservation of the core aromatic structure ensures that analytical information obtained from the trimethylsilyl derivative can be directly related to the biological activity and metabolic fate of the parent phenolic acid.

From a stereochemical perspective, this compound exhibits no stereocenters, simplifying its analytical characterization and reducing potential complications arising from stereoisomerism. The absence of chiral centers eliminates concerns about enantiomeric purity and stereochemical stability, focusing analytical attention on the chemical stability and derivatization efficiency. This structural simplicity contrasts with many other trimethylsilyl derivatives of more complex natural products, where stereochemical considerations can significantly complicate analytical interpretation.

Objectives and Scope of the Review

The primary objective of this comprehensive review centers on providing a detailed examination of this compound as a representative example of trimethylsilyl derivatives in analytical chemistry, with particular emphasis on its chemical properties, analytical applications, and broader significance in gas chromatography-mass spectrometry methodologies. This analysis aims to establish this compound as a paradigmatic compound for understanding the principles and applications of silylation chemistry in modern analytical science. The review seeks to bridge the gap between fundamental chemical knowledge and practical analytical applications, providing researchers with both theoretical understanding and practical guidance for utilizing this important derivative.

The scope of this review encompasses multiple interconnected aspects of this compound research, beginning with its fundamental chemical properties and extending through its analytical applications to its broader significance in contemporary analytical chemistry. Particular attention will be devoted to the compound's mass spectrometric behavior, including characteristic fragmentation patterns that facilitate its identification in complex mixtures. The review will examine the optimal conditions for derivatization reactions leading to this compound formation, including reagent selection, reaction conditions, and quality control considerations that ensure reproducible analytical results.

Gas chromatographic properties of this compound will receive detailed consideration, including retention behavior on various stationary phases, temperature programming requirements, and column selection criteria that optimize separation efficiency. The review will address the thermal stability characteristics that make this derivative suitable for gas chromatographic analysis while identifying potential decomposition pathways that could compromise analytical accuracy. Special attention will be given to the moisture sensitivity of trimethylsilyl derivatives and the measures required to protect sample integrity during analysis.

The analytical methodology section will provide comprehensive coverage of sample preparation techniques, derivatization protocols, and quality assurance procedures specific to this compound analysis. This will include detailed protocols for both manual and automated derivatization procedures, with emphasis on factors affecting derivatization efficiency and reproducibility. The review will examine the advantages and limitations of different silylating reagents for preparing this compound, providing guidance for reagent selection based on specific analytical requirements and sample characteristics.

Contemporary applications of this compound in metabolomics, environmental chemistry, and pharmaceutical analysis will be thoroughly examined to demonstrate the practical relevance of this compound in current research. The review will explore the role of this derivative in comprehensive metabolite profiling studies, highlighting its contribution to the identification and quantification of phenolic metabolites in biological systems. Environmental applications will focus on the analysis of phenolic pollutants and their transformation products, while pharmaceutical applications will emphasize drug metabolism studies and natural product analysis.

Properties

Molecular Formula |

C14H24O4Si2 |

|---|---|

Molecular Weight |

312.51 g/mol |

IUPAC Name |

trimethylsilyl 4-methoxy-3-trimethylsilyloxybenzoate |

InChI |

InChI=1S/C14H24O4Si2/c1-16-12-9-8-11(14(15)18-20(5,6)7)10-13(12)17-19(2,3)4/h8-10H,1-7H3 |

InChI Key |

DSTNHSZUWMFBDU-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)O[Si](C)(C)C)O[Si](C)(C)C |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O[Si](C)(C)C)O[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Procedure

-

Reagents :

-

Isovanillic acid (substrate)

-

BSTFA (silylating agent)

-

TMCS (catalyst, 1% w/v in BSTFA)

-

Pyridine (base/solvent)

-

-

Conditions :

-

Reaction temperature: 70°C

-

Time: 30 minutes

-

Solvent: Anhydrous pyridine

-

-

Workup :

-

Evaporation of excess reagents under nitrogen.

-

Purification via GC or distillation (if required).

-

Key Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Molar Ratio | BSTFA:TMCS = 100:1 (1% TMCS in BSTFA) | |

| Reaction Temperature | 70°C | |

| Yield | High (>90% for analogous compounds) | |

| Purity | >99% (GC-MS grade) |

Mechanism :

BSTFA reacts with the active hydrogens (–OH and –COOH) of isovanillic acid, replacing them with trimethylsilyl groups. TMCS facilitates the reaction by removing water and stabilizing intermediates. Pyridine neutralizes HCl byproducts, preventing side reactions.

Trimethylchlorosilane with Triethylamine and Catalysts

This approach, adapted from acetamide silylation protocols, employs trimethylchlorosilane (TMSCl) with triethylamine (TEA) as an acid scavenger and Lewis base catalysts.

Procedure

-

Reagents :

-

Isovanillic acid

-

TMSCl (3.77–4.03 equiv per acid)

-

Triethylamine (3.60–3.94 equiv per acid)

-

Catalysts: 2,6-Dimethylaniline (0.1–0.5% w/w) and imidazole (0.08–0.6% w/w)

-

-

Conditions :

-

Temperature: 33–39°C

-

Time: 4–4.5 hours

-

Pressure: Low vacuum (to remove HCl)

-

-

Workup :

-

Distillation under vacuum (73°C condensate)

-

Filtration to remove TEA·HCl salts.

-

Key Parameters

Advantages :

-

Low Temperature : Reduces decomposition risk compared to high-temperature methods.

-

High Efficiency : Vacuum removal of HCl minimizes side reactions.

-

Catalytic Role : Dimethylaniline (Lewis base) enhances carbonyl activation, while imidazole facilitates silyl group transfer.

Hexamethyldisilazane (HMDS) with DMCS in Pyridine

This method avoids high temperatures by using HMDS and dimethylchlorosilane (DMCS) in pyridine, optimized for ambient conditions.

Procedure

-

Reagents :

-

Isovanillic acid

-

HMDS (excess)

-

DMCS (catalyst, 1% w/v in HMDS)

-

Pyridine (base/solvent)

-

-

Conditions :

-

Temperature: Ambient (25°C)

-

Time: 1–2 hours

-

-

Workup :

-

Evaporation of pyridine under nitrogen.

-

Crystallization or GC purification.

-

Key Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| HMDS:DMCS Ratio | 100:1 (1% DMCS in HMDS) | |

| Reaction Time | 1–2 hours (ambient) | |

| Yield | Moderate (analogous methods: ~85%) | |

| Purity | >95% (GC-MS grade) |

Mechanism :

HMDS reacts with isovanillic acid’s –OH and –COOH groups, forming trimethylsilyl derivatives. DMCS acts as a catalyst, while pyridine neutralizes HCl.

Note : This method is speculative but aligns with accelerated derivatization trends in GC-MS.

Comparative Analysis of Methods

| Method | Reagents | Temperature | Time | Yield | Purity | Advantages |

|---|---|---|---|---|---|---|

| BSTFA/TMCS + Pyridine | BSTFA, TMCS, Pyridine | 70°C | 30 min | >90% | >99% | High efficiency, stable derivatives |

| TMSCl + TEA + Catalysts | TMSCl, TEA, Imidazole | 33–39°C | 4–4.5 h | 91–94% | 99.5% | Low decomposition risk, scalable |

| HMDS/DMCS + Pyridine | HMDS, DMCS, Pyridine | 25°C | 1–2 h | ~85% | >95% | Mild conditions, avoids enolization |

| Microwave-Assisted | BSTFA/TMCS | 80–100°C | 10–30 min | >90% | >99% | Rapid reaction, energy-efficient |

Critical Considerations

-

Anhydrous Conditions : Silylation reagents react vigorously with water. Use dry solvents (e.g., pyridine, THF) and inert atmospheres.

-

Catalyst Selection : Dimethylaniline enhances reaction rates, while imidazole improves product stability.

-

Byproduct Removal : HCl and TEA·HCl salts must be removed via vacuum distillation or filtration to prevent side reactions.

-

Stability : Bis(trimethylsilyl)isovanillate is moisture-sensitive and should be stored under dry conditions .

Q & A

Basic Research Questions

Q. What are the foundational steps for designing a synthesis protocol for Bis(trimethylsilyl)isovanillate?

- Methodological Answer : Begin by reviewing existing literature to identify established synthetic routes for structurally analogous silylated phenolic compounds. Prioritize methodologies that align with your lab’s capabilities (e.g., Schlenk line techniques for moisture-sensitive reactions). Validate each step using controlled experiments, such as varying reaction temperatures or catalysts, to optimize yield. Characterize intermediates via TLC and NMR to confirm structural integrity before proceeding. Reproduce prior work as a baseline, then incrementally introduce novel variables (e.g., greener solvents or microwave-assisted synthesis) .

Q. How should researchers approach the initial spectroscopic characterization of this compound?

- Methodological Answer : Employ a multi-technique approach:

- NMR : Compare H and C spectra with predicted shifts from computational tools (e.g., ACD/Labs or ChemDraw). Pay attention to trimethylsilyl (TMS) proton signals (typically δ 0.1–0.3 ppm) and aromatic protons influenced by electron-withdrawing/donating groups.

- FT-IR : Verify the presence of ester carbonyl (C=O, ~1700–1750 cm) and silyl ether (Si-O-C, ~1000–1100 cm) stretches.

- MS : Confirm molecular ion peaks via high-resolution mass spectrometry (HRMS) to distinguish from impurities. Cross-reference data with theoretical isotopic patterns .

Advanced Research Questions

Q. How can theoretical frameworks guide mechanistic studies of this compound’s reactivity?

- Methodological Answer : Anchor the study in a conceptual framework such as frontier molecular orbital (FMO) theory to predict regioselectivity in electrophilic substitution reactions. For example:

- Use DFT calculations (e.g., Gaussian or ORCA) to model electron density distribution and identify reactive sites.

- Correlate computational predictions with experimental outcomes (e.g., nitration or halogenation reactions).

- Address discrepancies by re-evaluating solvent effects or steric hindrance from the TMS groups. This iterative process ensures alignment between theory and empirical data .

Q. What strategies are effective for resolving contradictions in kinetic data during catalytic studies involving this compound?

- Methodological Answer :

- Triangulation : Replicate experiments using alternative methods (e.g., UV-Vis monitoring vs. GC-MS quantification) to verify reproducibility.

- Control Variables : Isolate factors such as catalyst loading, solvent polarity, or oxygen sensitivity that may introduce variability.

- Statistical Analysis : Apply ANOVA or Bayesian inference to assess significance of outliers. If contradictions persist, revisit the reaction mechanism hypothesis (e.g., competing pathways or intermediate decomposition) .

Q. How can researchers design experiments to explore the compound’s role in supramolecular assemblies?

- Methodological Answer :

- Hypothesis-Driven Design : Start with a crystal engineering perspective, hypothesizing that the TMS groups enhance hydrophobic interactions. Use X-ray crystallography to analyze packing motifs.

- Competitive Binding Assays : Introduce guest molecules (e.g., crown ethers) to evaluate host-guest affinity via isothermal titration calorimetry (ITC).

- Dynamic Light Scattering (DLS) : Monitor self-assembly kinetics in real-time under varying pH or ionic strength conditions. Compare results with computational simulations (e.g., MD trajectories) .

Data Analysis & Interpretation

Q. What advanced statistical methods are suitable for analyzing dose-response data in this compound’s biological assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to determine IC values.

- Bootstrap Resampling : Estimate confidence intervals for small datasets.

- Meta-Analysis : Aggregate results from independent trials to identify trends obscured by experimental noise. Validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts) .

Q. How should researchers address reproducibility challenges in cross-disciplinary studies of this compound?

- Methodological Answer :

- Standardization : Publish detailed protocols (e.g., reaction workup conditions, purity thresholds) in open-access repositories.

- Collaborative Verification : Partner with labs specializing in complementary techniques (e.g., synchrotron XRD for structural validation).

- Pre-registration : Document hypotheses and experimental designs in public registries (e.g., OSF) to mitigate hindsight bias .

Ethical & Theoretical Considerations

Q. What epistemological considerations arise when interpreting this compound’s environmental stability data?

- Methodological Answer :

- Ontological Clarity : Define stability metrics (e.g., half-life in aqueous vs. lipid phases) a priori to avoid conflating degradation pathways.

- Critical Realism : Acknowledge that observed stability is context-dependent (e.g., lab conditions vs. natural ecosystems). Use accelerated aging tests to model long-term behavior, but explicitly state limitations in extrapolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.